(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride
Description
“(1R,2S)-2-(Aminomethyl)cyclopentane-1-carboxylic acid hydrochloride” is a chiral cyclopentane derivative characterized by a carboxylic acid group at position 1 and an aminomethyl substituent at position 2, with (1R,2S) stereochemistry. Its molecular formula is C₇H₁₄ClNO₂ (molecular weight: 179.65 g/mol), and it is registered under CAS number 1955519-38-6 .
Properties
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-4-5-2-1-3-6(5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBIGQLMSHBUNO-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Starting from Cyclopentanone:
Using Cyclopentane Derivatives: Cyclopentane derivatives can be functionalized to introduce the amino and carboxyl groups in the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and controlled temperature and pressure conditions to ensure the desired stereochemistry and functional groups are obtained.
Chemical Reactions Analysis
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.
Substitution: Substitution reactions can introduce different substituents at various positions on the cyclopentane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with different functional groups and substituents.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following comparison focuses on structural analogs, stereoisomers, and related cyclopentane/cyclopropane derivatives with amino or carboxylic acid functionalities.
Structural and Stereochemical Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry |
|---|---|---|---|---|---|
| (1R,2S)-2-(Aminomethyl)cyclopentane-1-carboxylic acid hydrochloride | 1955519-38-6 | C₇H₁₄ClNO₂ | 179.65 | Carboxylic acid, aminomethyl | (1R,2S) |
| cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | 212755-84-5 | C₆H₁₁NO₂·HCl | 165.61 | Carboxylic acid, amino | cis (1,2) |
| (1R,2R)-2-Amino-cyclopentanecarboxylic acid | 158414-44-9 | C₆H₁₁NO₂ | 129.16 | Carboxylic acid, amino | (1R,2R) |
| trans-(1R,2R)-2-Aminocyclopentanol hydrochloride | 31775-67-4 | C₅H₁₂ClNO | 137.61 | Hydroxyl, amino | trans (1R,2R) |
| Milnacipran Hydrochloride [(1RS,2SR)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide HCl] | 101152-94-7 | C₁₅H₂₃ClN₂O | 282.81 | Carboxamide, aminomethyl, phenyl | Cyclopropane (1RS,2SR) |
Key Observations :
- Functional Groups: The target compound uniquely combines a carboxylic acid and an aminomethyl group on a cyclopentane ring.
- Stereochemistry: Stereoisomers such as (1R,2R)-2-Amino-cyclopentanecarboxylic acid and trans-(1R,2R)-2-Aminocyclopentanol hydrochloride exhibit distinct physical properties (e.g., melting points) and biological activities due to spatial arrangement differences .
- Molecular Weight: Hydrochloride salts (e.g., cis-2-Amino-1-cyclopentanecarboxylic acid HCl) generally have higher molecular weights than their non-salt counterparts due to HCl addition .
Key Observations :
- Melting Points: The hydrochloride salts (e.g., cis-2-Amino-1-cyclopentanecarboxylic acid HCl) exhibit higher melting points compared to non-ionic analogs, likely due to ionic lattice stabilization .
- Cost Variability: Prices vary significantly; e.g., (1R,2R)-2-Amino-cyclopentanecarboxylic acid costs $1,000/g , reflecting synthetic complexity and chiral purity requirements.
Biological Activity
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride, also known as 2-amino-1-cyclopentanecarboxylic acid hydrochloride, is a chiral compound with significant biological activity. This compound is characterized by its unique cyclopentane structure, which contributes to its interaction with various biological targets, particularly in the context of medicinal chemistry.
- Molecular Formula : C₆H₁₁N₁O₂·HCl
- Molecular Weight : 165.618 g/mol
- CAS Number : 128110-37-2
This compound is a hydrochloride salt, enhancing its solubility and stability in aqueous solutions, which is advantageous for biological assays and therapeutic applications.
The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes. The aminomethyl group can form hydrogen bonds and electrostatic interactions that facilitate binding to target proteins, influencing various biological pathways.
Pharmacological Effects
Research indicates that this compound exhibits properties that may be beneficial in treating neurological disorders and modulating neurotransmitter systems. Its structural similarity to amino acids suggests potential roles in protein synthesis or neurotransmitter modulation.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of related cyclopentane derivatives on glutamate receptors. The findings suggest that compounds similar to (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid can act as selective agonists for metabotropic glutamate receptors, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
- Antagonistic Activity : Another study focused on cyclopentane-1,2-diones as carboxylic acid bio-isosteres. These derivatives demonstrated significant antagonistic activity against thromboxane A₂ receptors, with IC₅₀ values comparable to traditional carboxylic acids. This suggests that (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid may exhibit similar receptor interactions .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Biological Activity | IC₅₀ (μM) |
|---|---|---|---|
| Cyclopentane-1,2-dione | Dione derivative | TP receptor antagonist | 0.054 ± 0.016 |
| (1S,3R,4S)-ACPT | Aminocyclopentane | Metabotropic glutamate receptor agonist | Not specified |
| (1R,2R)-Aminocyclopentanol | Hydroxyl derivative | Neuroprotective effects | Not specified |
This table illustrates the varying degrees of activity and structural characteristics among related compounds.
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Material : Cyclopentanone.
- Reductive Amination : Reaction with formaldehyde and ammonia.
- Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.
These methods are essential for producing the compound in sufficient purity for research and potential therapeutic use.
Potential Applications
Given its biological properties, this compound holds promise in:
- Drug Development : As a scaffold for designing new neuroactive compounds.
- Therapeutics : Potential use in treating neurodegenerative diseases and modulating synaptic transmission.
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